(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Overview
Description
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is characterized by a bicyclic structure containing an oxygen atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diol with an epoxide in the presence of a strong acid or base catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymes, alteration of signal transduction pathways, and changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid): Similar bicyclic structure but with a carboxylic acid group.
(3-Oxabicyclo[3.1.0]hexane-1-amine): Contains an amine group instead of a hydroxyl group.
(3-Oxabicyclo[3.1.0]hexane-1-thiol): Features a thiol group in place of the hydroxyl group.
Uniqueness
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is unique due to its specific combination of a bicyclic structure and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWOPLJKFIQKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203707-39-4 | |
Record name | {3-oxabicyclo[3.1.0]hexan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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